4-Iodo-2-methylsulfanyl-pyridine

Description

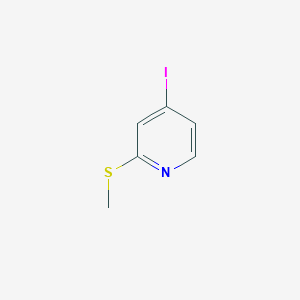

4-Iodo-2-methylsulfanyl-pyridine is a substituted pyridine derivative featuring an iodine atom at the 4-position and a methylsulfanyl (-SMe) group at the 2-position. Pyridine derivatives are pivotal in medicinal chemistry and materials science due to their electronic versatility and role as intermediates in organic synthesis. The iodine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), making this compound valuable for constructing complex molecules .

Properties

CAS No. |

1193244-94-8 |

|---|---|

Molecular Formula |

C6H6INS |

Molecular Weight |

251.09 g/mol |

IUPAC Name |

4-iodo-2-methylsulfanylpyridine |

InChI |

InChI=1S/C6H6INS/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 |

InChI Key |

BXKGNZLZIDHIFF-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=CC(=C1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyridine and Pyrimidine Derivatives

| Compound Name | Core Structure | Substituents | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| 4-Iodo-2-methylsulfanyl-pyridine | Pyridine | 4-Iodo, 2-methylsulfanyl | -I, -SMe | Drug intermediates, catalysis |

| 3-Iodo-4-methoxypyridine | Pyridine | 3-Iodo, 4-methoxy | -I, -OCH3 | Radiolabeling, agrochemicals |

| 4-Iodo-2-(methylthio)pyrimidine | Pyrimidine | 4-Iodo, 2-methylsulfanyl | -I, -SMe | Nucleotide analogs, inhibitors |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine | 2-Chloro, 6-methyl, 4-carboxylic acid | -Cl, -CH3, -COOH | Pharmaceutical synthesis |

| 5-Iodo-6-(4-methoxyphenyl)-2-phenylbenzo[f]isquinolin-1-yl)(phenyl)methanone | Spiro-fused pyridine | Multiple fused rings, 5-iodo, aryl groups | -I, -OCH3, -Ph | Anticancer agents, photovoltaics |

Key Observations:

- Core Structure : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens) alters electronic density and reactivity. Pyrimidines are more electron-deficient, favoring nucleophilic substitution at iodinated positions compared to pyridines .

- Substituent Effects: Iodine Position: Para-iodo (4-position) in pyridines (e.g., this compound) facilitates regioselective coupling reactions, whereas meta-iodo (3-position) in 3-Iodo-4-methoxypyridine may sterically hinder reactions . Electron-Donating Groups: Methylsulfanyl (-SMe) is a stronger electron donor than methoxy (-OCH3), enhancing the pyridine ring’s nucleophilicity and altering redox potentials .

- Complexity : Spiro-fused derivatives (e.g., compound 43A from ) exhibit extended conjugation and rigid structures, enhancing binding to biological targets or semiconducting properties .

Table 2: Reactivity Comparison

| Compound | Halogen Reactivity | Cross-Coupling Efficiency | Stability Under Basic Conditions |

|---|---|---|---|

| This compound | High (I is a good leaving group) | Moderate to high | Stable (SMe resists hydrolysis) |

| 3-Iodo-4-methoxypyridine | Moderate (steric hindrance) | Low to moderate | Sensitive (OCH3 may demethylate) |

| 4-Iodo-2-(methylthio)pyrimidine | Very high (pyrimidine’s electron deficiency) | High | Less stable (prone to ring-opening) |

- Halogen Reactivity : Iodine in pyrimidines (e.g., 4-Iodo-2-(methylthio)pyrimidine) undergoes faster substitution due to the ring’s electron deficiency compared to pyridines .

- Stability : Methylsulfanyl groups enhance stability under basic conditions compared to methoxy groups, which may degrade via demethylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.